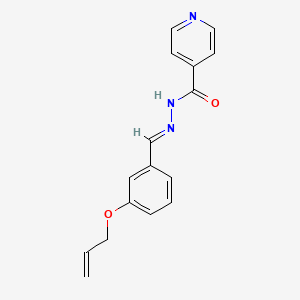![molecular formula C8H8N4O2S3 B11535151 2,2'-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide](/img/structure/B11535151.png)
2,2'-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide is an organic compound characterized by the presence of a thiazole ring, a cyano group, and disulfide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a nitrile and a thiol. For instance, 4-cyano-1,2-thiazole can be prepared by reacting 2-aminothiophenol with a nitrile under acidic conditions.
Introduction of Disulfide Linkages: The disulfide bonds are introduced by oxidizing thiol groups. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Acetamide Functionalization: The final step involves the introduction of acetamide groups through an amidation reaction. This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide linkages in 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the role of disulfide bonds in protein folding and stability. It can also serve as a model compound for investigating the interactions between cyano groups and biological molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties
Industry
In the industrial sector, 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide involves its ability to undergo redox reactions and form stable complexes with various molecules. The disulfide bonds can be reduced to thiols, which can then interact with other thiol-containing molecules, influencing biochemical pathways. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiodiacetamide: Lacks the cyano and thiazole groups, making it less versatile in terms of reactivity and applications.
4-Cyano-1,2-thiazole: Contains the thiazole and cyano groups but lacks the disulfide linkages, limiting its ability to form redox-active complexes.
Thiazole-2,5-dicarboxamide: Similar thiazole structure but different functional groups, leading to different chemical properties and applications.
Uniqueness
2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide is unique due to the combination of its cyano group, thiazole ring, and disulfide linkages. This combination imparts a distinct set of chemical properties, making it a valuable compound for various scientific and industrial applications. Its ability to undergo multiple types of reactions and form stable complexes with other molecules sets it apart from similar compounds.
Properties
Molecular Formula |
C8H8N4O2S3 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[[3-(2-amino-2-oxoethyl)sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C8H8N4O2S3/c9-1-4-7(15-2-5(10)13)12-17-8(4)16-3-6(11)14/h2-3H2,(H2,10,13)(H2,11,14) |
InChI Key |
GBUPWISHNDJJJN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)SC1=C(C(=NS1)SCC(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535068.png)
![1',1''-butane-1,4-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11535075.png)
![3,4-dichloro-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11535082.png)
![(4E)-2-(2-chloro-5-iodophenyl)-4-[3-(2,4-dinitrophenoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11535084.png)

![Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11535098.png)
![4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11535107.png)
![4-[2-(Diphenylphosphoryl)ethyl]morpholine](/img/structure/B11535108.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11535115.png)
![N-(2-fluorophenyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11535118.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11535124.png)

![4-(decyloxy)-N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide](/img/structure/B11535143.png)
![phenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11535145.png)
